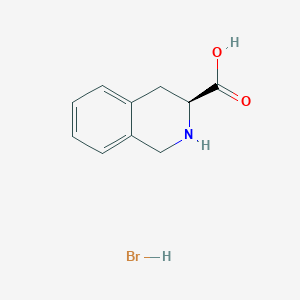

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

Übersicht

Beschreibung

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of isoquinoline, a structure known for its presence in various alkaloids and its biological activity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide typically involves the following steps:

Starting Material: The synthesis often begins with commercially available isoquinoline or its derivatives.

Hydrogenation: The isoquinoline is subjected to catalytic hydrogenation to produce 1,2,3,4-tetrahydroisoquinoline.

Chiral Resolution: The racemic mixture of 1,2,3,4-tetrahydroisoquinoline is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.

Carboxylation: The (S)-1,2,3,4-tetrahydroisoquinoline is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Salt Formation: Finally, the carboxylic acid is converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques like simulated moving bed chromatography enhances the efficiency of the chiral resolution step.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form isoquinoline derivatives with various functional groups.

Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrobromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products:

Oxidation: Isoquinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Various tetrahydroisoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

®-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide: The enantiomer of the compound with different biological activity.

1,2,3,4-Tetrahydroisoquinoline: The parent compound without the carboxylic acid group.

Isoquinoline: The non-hydrogenated form with distinct chemical properties.

Uniqueness: (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline and carboxylic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Biologische Aktivität

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of tetrahydroisoquinoline (THIQ), which is known for its structural diversity and biological relevance. The molecular formula is , with a molecular weight of approximately 260.11 g/mol. The compound exhibits a solid form with a melting point greater than 300 °C and is soluble in various organic solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated significant antiproliferative activity against colorectal cancer (CRC) in vivo. The compound was administered at doses of 10 and 25 mg/kg for 15 days to DMH-induced CRC rats. Key findings included:

- Histopathological Analysis : M1 treatment showed protective effects against CRC.

- Biochemical Markers : M1 significantly reduced the levels of interleukin-6 (IL-6), a cytokine involved in cancer progression.

- Gene Expression : The compound inhibited the overexpression of oncogenic signaling pathways involving JAK2 and STAT3 .

These findings suggest that this compound may exert its anticancer effects through modulation of inflammatory pathways and oncogenic signaling.

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. Research indicates that certain THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. Mechanisms may involve:

- Antioxidant Activity : THIQ compounds can scavenge free radicals and reduce oxidative damage in neuronal tissues.

- Modulation of Neurotransmitter Systems : Some derivatives enhance dopamine receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines such as IL-6.

- Interference with Oncogenic Signaling : Targeting pathways like JAK2/STAT3 that are crucial for cancer cell survival and proliferation.

- Antioxidant Defense : Enhancing cellular defenses against oxidative stress.

Study on Anticancer Activity

A notable study conducted by researchers evaluated the effects of THIQ derivatives on CRC models. The results indicated that M1 not only inhibited tumor growth but also restored metabolic profiles disrupted by cancer progression. This was assessed using NMR-based serum metabolic profiling .

Neuroprotection Research

Another investigation focused on the neuroprotective effects of THIQ compounds in models of neurodegeneration. The study reported that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress .

Data Summary Table

Eigenschaften

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYSZVJRRFVQW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190961-15-0 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190961-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.